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molecular formula C18H21N3O2 B8812799 (E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide

(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide

Cat. No. B8812799
M. Wt: 311.4 g/mol
InChI Key: WLKOCYWYAWBGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085550B2

Procedure details

BBr3 (2 mL, 1.0 M solution in dichloromethane) was added dropwise to a cooled (0° C.) solution of 4-Methoxy-benzoic acid N′-(4-diethylamino-benzylidene)-N-(4-methyl-benzyl)-hydrazide (compound 2) (0.33 g, 0.00077 mol) in dried CH2Cl2 (5 mL) at −78° C. under Ar. After stirring for an additional hour at 0° C., the reaction mixture was warmed to room temperature and treated with 1:1 CH3OH:CH2Cl2 (10 mL) with cooling and stirred 2 hr at ambient temperature. Concentration of the mixture gave oil, which was purified by flash chromatography 9:1 CH2Cl2/MeOH to give the desired product as a solid 0.13 g in 41% yield, mp: 228.4° C. 1H NMR (CD3OD) δ 8.16 (s, 1H), 7.81 (d, 2H), 7.63 (d, 2H), 6.88 (d, 2H), 6.72 (d, 2H), 3.87 (d, 1H), 3.46 (q, 4H), 1.19 (t, 6H). 13C NMR (CD3OD) δ 162.2, 158.2, 147.1, 146.7, 126.3, 126.2, 120.7, 117.7, 111.9, 110.6, 108.0, 41.1, 8.6. Anal. Calcd for C18H21N3O2.1/4 H2O: C, 68.43; H, 6.70; N, 13.31. Found: C, 68.36; H, 6.99; N, 13.58.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
4-Methoxy-benzoic acid N′-(4-diethylamino-benzylidene)-N-(4-methyl-benzyl)-hydrazide
Quantity
0.33 g
Type
reactant
Reaction Step Two
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[CH2:5]([N:7]([CH2:35][CH3:36])[C:8]1[CH:34]=[CH:33][C:11]([CH:12]=[N:13][N:14](CC2C=CC(C)=CC=2)[C:15](=[O:24])[C:16]2[CH:21]=[CH:20][C:19]([O:22]C)=[CH:18][CH:17]=2)=[CH:10][CH:9]=1)[CH3:6].CO>C(Cl)Cl>[CH2:35]([N:7]([CH2:5][CH3:6])[C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[N:13][NH:14][C:15](=[O:24])[C:16]2[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=2)=[CH:33][CH:34]=1)[CH3:36]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
4-Methoxy-benzoic acid N′-(4-diethylamino-benzylidene)-N-(4-methyl-benzyl)-hydrazide
Quantity
0.33 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=NN(C(C2=CC=C(C=C2)OC)=O)CC2=CC=C(C=C2)C)C=C1)CC
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=C(C=NN(C(C2=CC=C(C=C2)OC)=O)CC2=CC=C(C=C2)C)C=C1)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for an additional hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred 2 hr at ambient temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Concentration of the mixture gave oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography 9:1 CH2Cl2/MeOH

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=NNC(C2=CC=C(C=C2)O)=O)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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